2-Bromo-4-methylphenol - d6
Description
Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Science
Deuterium labeling is a powerful technique that offers invaluable insights into reaction mechanisms, molecular structures, and the dynamics of complex biological systems. sigmaaldrich.com The increased mass of deuterium compared to hydrogen can lead to a kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium bond proceed at a different rate than those involving a carbon-hydrogen bond. This effect is instrumental in elucidating reaction pathways. thermofisher.com
Furthermore, in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, the use of deuterated solvents minimizes solvent interference, leading to clearer spectra and more precise structural elucidation of analytes. eptes.com In mass spectrometry, the distinct mass of deuterated compounds allows them to be used as ideal internal standards for accurate quantification of their non-deuterated counterparts. fishersci.ca This is particularly crucial in fields like pharmacology for metabolism studies and in environmental analysis for tracking pollutants. thermofisher.com
Overview of Deuterated Phenols as Probes and Analytical Standards in Research
Deuterated phenols, a specific class of deuterated aromatic compounds, have emerged as indispensable tools in various research domains. Phenolic compounds are widespread in nature and are also common motifs in pharmaceuticals, agrochemicals, and industrial chemicals. The ability to accurately detect and quantify these compounds in complex matrices is therefore of high importance.
Deuterated phenols, such as Phenol-d6, are frequently employed as internal standards in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comontosight.ai By adding a known amount of the deuterated analog to a sample, any loss of the target analyte during sample preparation and analysis can be precisely accounted for, leading to highly accurate and reliable quantification. nih.gov This isotope dilution analysis is considered a gold standard in quantitative analysis.
Scope and Research Focus on 2-Bromo-4-methylphenol-d6 within Scientific Disciplines
This article focuses specifically on the chemical compound 2-Bromo-4-methylphenol-d6 . This deuterated phenol (B47542) is of particular interest in the fields of food science, environmental analysis, and analytical chemistry. Its non-deuterated counterpart, 2-bromo-4-methylphenol (B149215), has been identified as a compound responsible for an "iodine" or "medicinal" off-flavor in wines and other beverages. nih.gov Therefore, the primary research application of 2-Bromo-4-methylphenol-d6 is as an internal standard for the accurate quantification of 2-bromo-4-methylphenol in these matrices to ensure product quality and safety. eptes.comlabdirectthailand.com Its use allows for precise monitoring and control of this potent off-flavor compound.
Properties
Molecular Formula |
C7HBrD6O |
|---|---|
Molecular Weight |
193.07 |
Purity |
95% min. |
Synonyms |
2-Bromo-4-methylphenol - d6 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 4 Methylphenol D6 and Analogues
Precursor Synthesis and Halogenation Chemistry of Unlabeled 4-Methylphenol
The synthesis of the precursor, 2-bromo-4-methylphenol (B149215), starts with 4-methylphenol (p-cresol). The methyl group at the 4-position influences the electronic properties of the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution. fiveable.me The hydroxyl group is an ortho, para-directing group, guiding the incoming electrophile to the positions adjacent and opposite to it. doubtnut.com
A common method for the bromination of 4-methylphenol involves reacting it with a brominating agent in a suitable solvent. One disclosed process describes the bromination of 4-methylphenol in the absence of light using a brominating agent like bromine, HBr/H2O2, or HBr/NaNO2 at a temperature range of 20°C to 40°C. quickcompany.in This reaction can be facilitated by a Lewis acid catalyst. quickcompany.in Another approach utilizes a continuous bromination process where p-cresol (B1678582) and bromine are mixed and reacted in a controlled manner to produce 2-bromo-4-methylphenol. google.com The reaction temperature for this continuous process can be controlled between -20°C and 10°C for the reactants before entering the reactor, with the reactor outlet temperature ranging from -15°C to 30°C. google.com
Similarly, chlorination of 4-methylphenol to produce 2-chloro-4-methylphenol (B1207291) can be achieved by reacting it with a chlorinating agent in the presence of a catalyst system comprising one or more Lewis acids and one or more diaryl sulphides. google.com Oxidative chlorination using HCl−H2O2 in the presence of a phase-transfer catalyst has also been studied, showing a significant increase in reaction rate. researchgate.net
The synthesis of thiophenol derivatives from phenols offers an alternative route to functionalized aromatic compounds. This involves the deprotonation of the phenol (B47542) followed by reaction with N,N-dimethylthiocarbamoyl chloride and subsequent thermal rearrangement. scielo.br
Table 1: Halogenation of 4-Methylphenol
| Halogenation Method | Reagents | Conditions | Product | Reference |
| Bromination | 4-methylphenol, Bromine | Solvent, 20-40°C, absence of light | 2-bromo-4-methylphenol | quickcompany.in |
| Continuous Bromination | p-cresol, Bromine | Continuous flow reactor, -20 to 30°C | 2-bromo-4-methylphenol | google.com |
| Chlorination | 4-methylphenol, Chlorinating agent | Lewis acid, diaryl sulphide catalyst, 0-100°C | 2-chloro-4-methylphenol | google.com |
| Oxidative Chlorination | 4-methylphenol, HCl, H2O2 | Phase-transfer catalyst, ethylenedichloride | 2-chloro-4-methylphenol | researchgate.net |
Strategies for Deuterium (B1214612) Incorporation into Phenolic Structures
Once the halogenated precursor is obtained, or even before halogenation, deuterium can be introduced into the phenolic ring. Several methods exist for this purpose, each with its own advantages and specificities.
H/D exchange is a common and direct method for introducing deuterium into organic molecules. researchgate.net This involves treating the substrate with a deuterium source, often in the presence of a catalyst.
Acid-catalyzed H/D exchange is a widely used technique for the deuteration of phenols. Treating phenols with deuterated acids like D2SO4 in D2O leads to the exchange of hydrogen atoms, particularly at the ortho and para positions, with deuterium. doubtnut.comstackexchange.com The hydroxyl group's activating and directing effect facilitates this electrophilic substitution. doubtnut.com For instance, treating phenol with D2SO4/D2O results in the formation of O,2,4,6-tetradeuterophenol. stackexchange.com Similarly, deuterated hydrochloric acid (DCl) in D2O can be used to selectively deuterate hydroxybenzoic acids. researchgate.net
Noble metal catalysts, such as palladium and platinum, are also effective for H/D exchange reactions. ansto.gov.au Palladium-catalyzed nondirected late-stage C–H deuteration of arenes using D2O as the deuterium source has been developed, showing high functional group tolerance. acs.org Iridium-based catalysts have also been employed for the ortho-selective hydrogen isotope exchange of phenols. acs.org A mesoionic carbene-iridium complex, for example, can selectively introduce deuterium at the ortho positions of phenols with high efficiency. acs.org Recently, a cost-effective iron-phosphorus pair-site catalyst has been shown to be highly efficient for the deuteration of various arenes, including phenol derivatives, using D2O. bohrium.com
Table 2: Catalytic H/D Exchange Systems for Phenols
| Catalyst System | Deuterium Source | Selectivity | Key Features | Reference(s) |
| D2SO4 | D2O | Ortho, Para | Acid-catalyzed electrophilic substitution. | doubtnut.comstackexchange.com |
| DCl | D2O | Ortho, Para | Effective for hydroxybenzoic acids. | researchgate.net |
| Palladium | D2O | Non-directed | High functional group tolerance in late-stage deuteration. | acs.org |
| Iridium (mesoionic carbene complex) | D2 | Ortho | High ortho-selectivity. | acs.org |
| Iron-Phosphorus | D2O | Ortho, Para | Cost-effective, non-noble metal catalyst. | bohrium.com |
Hydrothermal deuteration utilizes D2O at elevated temperatures and pressures to achieve H/D exchange. chula.ac.th This method can be performed without a catalyst, and the site-selectivity can be influenced by the reaction conditions. aip.orgkyoto-u.ac.jp In subcritical water (e.g., 210–240 °C), H/D exchange in phenol occurs at the ortho and para positions. aip.orgresearchgate.net In supercritical water, exchange at the meta position also becomes possible. aip.org The reversible nature of this process allows for the synthesis of phenols with specific deuteration patterns by controlling the reaction medium (H2O vs. D2O). researchgate.netaip.orgdntb.gov.ua
An alternative to H/D exchange is the de novo synthesis of the target molecule using deuterated starting materials. researchgate.netmdpi.com This approach offers precise control over the location of the deuterium atoms. For instance, a deuterated phenol can be synthesized and then used in subsequent reactions to build the final molecule. acs.org While this method provides excellent isotopic purity and positional control, it can be more synthetically demanding than direct exchange methods.
Flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages such as improved efficiency, safety, and scalability. ansto.gov.autn-sanso.co.jp In the context of deuteration, flow reactors can be used to perform H/D exchange reactions under high temperature and pressure with precise control over reaction time and temperature. ansto.gov.autn-sanso.co.jp This can lead to higher reaction efficiency and throughput compared to traditional batch methods. tn-sanso.co.jp For example, a flow synthesis method using a microwave reactor has been developed for the deuteration of aromatic compounds, including aniline (B41778) and toluene. tn-sanso.co.jp Microreactors have also been employed for the deuteration of phenolic compounds, offering a rapid and low-volume methodology. researchgate.net
Hydrogen-Deuterium Exchange Reactions (H/D Exchange)
Isotopic Purity Assessment and Enrichment Quantification in Synthetic Processes
The determination of isotopic purity and the quantification of deuterium enrichment are critical steps following the synthesis of a labeled compound like 2-Bromo-4-methylphenol-d6. These analyses confirm the success of the deuteration process and establish the compound's suitability as an internal standard. rsc.org The two primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the isotopic distribution of a molecule. uhasselt.be It can distinguish between ions of very similar mass, allowing for the separation and quantification of the desired deuterated molecule from its less-deuterated or non-deuterated counterparts. enovatia.comalmacgroup.com The process involves acquiring a full scan mass spectrum and integrating the signal intensities for the different isotopic ions. rsc.org By comparing the measured isotopic distribution to the theoretical distribution, the percentage of isotopic enrichment can be accurately calculated. nih.gov A unified equation can be used to calculate isotopic purity for various labeled compounds after correcting for the natural isotopic contributions of other elements in the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While HRMS quantifies the level of deuteration, NMR spectroscopy is essential for confirming the structural integrity and the specific positions of the deuterium labels. rsc.org
¹H NMR (Proton NMR): In ¹H NMR, the absence or reduction of signals at specific chemical shifts indicates successful replacement of hydrogen with deuterium. wiley.com
²H NMR (Deuterium NMR): Conversely, ²H NMR directly detects the deuterium nuclei, providing signals that confirm their presence and location within the molecular structure. researchgate.netmagritek.com The combination of quantitative ¹H NMR and ²H NMR can provide a highly accurate determination of isotopic abundance. wiley.com
The following table shows examples of isotopic purity assessment for several commercially available deuterated compounds, illustrating the data obtained from such analyses.
| Compound | Number of Deuterium Atoms | Calculated Isotopic Purity (%) | Reference |
|---|---|---|---|
| Benzofuranone derivative (BEN-d₂) | 2 | 94.7 | rsc.org |
| Tamsulosin-d₄ | 4 | 99.5 | rsc.org |
| Oxybutynin-d₅ | 5 | 98.8 | rsc.org |
| Propafenone-d₇ | 7 | 96.5 | rsc.org |
| D₅-Cyhalothrin | 5 | 98.7 | benthamdirect.com |
Advanced Spectroscopic Characterization of 2 Bromo 4 Methylphenol D6
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
Deuterium (B1214612) (²H) NMR spectroscopy is a direct method for observing deuterium nuclei within a molecule, making it a primary technique for verifying isotopic labeling. sfasu.edu Unlike protons (¹H), the deuterium nucleus has a spin I=1 and possesses a nuclear electric quadrupole moment. This property results in different relaxation mechanisms and typically broader resonance signals compared to ¹H NMR. However, the chemical shift range of ²H is identical to that of ¹H, allowing for straightforward spectral analysis.
The key advantage of ²H NMR is its ability to directly detect the presence and chemical environment of the deuterium labels. sfasu.edu For 2-Bromo-4-methylphenol-d6, where the deuterium labels are on the aromatic ring and the methyl group, the ²H NMR spectrum is expected to show distinct signals corresponding to these different chemical environments. The presence of these signals provides unambiguous evidence of deuterium incorporation at the intended positions. The technique is sensitive enough to monitor molecular reorientations and interactions, which can be studied by measuring spin-lattice relaxation times (T1). nih.gov
Table 1: Expected ²H NMR Resonances for 2-Bromo-4-methylphenol-d6 This interactive table outlines the anticipated signals in the Deuterium NMR spectrum. Chemical shifts are analogous to the proton spectrum of the parent compound.
| Deuterated Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Aromatic C-D (position 3) | ~7.3 | Singlet (broad) | Corresponds to the proton at C3 in the unlabeled compound. |
| Aromatic C-D (position 5) | ~7.0 | Singlet (broad) | Corresponds to the proton at C5 in the unlabeled compound. |
| Aromatic C-D (position 6) | ~6.9 | Singlet (broad) | Corresponds to the proton at C6 in the unlabeled compound. |
| Methyl (-CD₃) | ~2.3 | Singlet (broad) | Corresponds to the methyl protons in the unlabeled compound. |
Proton (¹H) NMR spectroscopy is used to analyze the hydrogen nuclei in a molecule. bdu.ac.in When analyzing a deuterated compound like 2-Bromo-4-methylphenol-d6, the ¹H NMR spectrum provides complementary information to ²H NMR. The analysis is conducted in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to prevent large solvent signals from obscuring the signals from the analyte. bdu.ac.insavemyexams.com
In an ideal, fully deuterated sample of 2-Bromo-4-methylphenol-d6, the only signal expected in the ¹H NMR spectrum would be from the hydroxyl (-OH) proton. The absence of signals in the aromatic and methyl regions would confirm the high level of deuterium incorporation. In practice, small residual peaks may be observed, allowing for the quantification of isotopic purity.
Furthermore, the substitution of hydrogen with deuterium can cause small changes in the chemical shifts of nearby, remaining protons, an effect known as an isotopic shift. huji.ac.il While the six protons on the aromatic ring and methyl group are replaced in 2-Bromo-4-methylphenol-d6, analysis of any partially deuterated species can be aided by understanding these shifts. The hydroxyl proton signal is often broad and its position can be concentration and solvent-dependent; its presence can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum. savemyexams.combuchem.com
Table 2: Comparative ¹H NMR Data: 2-Bromo-4-methylphenol (B149215) vs. 2-Bromo-4-methylphenol-d6 This interactive table compares the proton NMR signals of the standard compound with the expected signals for its deuterated analog in a deuterated solvent like CDCl₃.
| Proton Position | 2-Bromo-4-methylphenol δ (ppm) beilstein-journals.org | 2-Bromo-4-methylphenol-d6 Expected δ (ppm) | Expected Multiplicity |
| -OH | ~5.4 | ~5.4 | Singlet (broad) |
| Aromatic H (position 3) | ~7.27 | Absent | - |
| Aromatic H (position 5) | ~7.01 | Absent | - |
| Aromatic H (position 6) | ~6.90 | Absent | - |
| Methyl (-CH₃) | ~2.27 | Absent | - |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. bdu.ac.in It is a crucial tool for confirming the structural integrity of 2-Bromo-4-methylphenol-d6. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.
Deuterium substitution has a noticeable effect on the ¹³C NMR spectrum. acs.org
Isotopic Shift: A carbon atom directly bonded to a deuterium (C-D) will typically resonate at a slightly upfield (lower ppm) chemical shift compared to the equivalent carbon bonded to a proton (C-H). acs.org
C-D Coupling: The signal for a deuterated carbon (a carbon with one or more deuterium atoms attached) is split into a multiplet due to spin-spin coupling with deuterium. Since the spin of deuterium is 1, a CD carbon appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. This splitting pattern provides definitive proof of deuterium attachment to a specific carbon.
Signal Intensity: Due to the coupling with deuterium and changes in nuclear Overhauser effect (NOE), the signals for deuterated carbons are often much broader and less intense than those for protonated carbons.
For 2-Bromo-4-methylphenol-d6, the signals for the three deuterated aromatic carbons and the deuterated methyl carbon would exhibit these characteristic upfield shifts and splitting patterns, while the non-deuterated carbons (C1, C2, C4) would remain as singlets but may show minor two-bond isotopic shifts.
Table 3: Expected ¹³C NMR Data for 2-Bromo-4-methylphenol-d6 This interactive table shows the anticipated carbon NMR signals and effects of deuteration, with reference to the non-deuterated compound's shifts.
| Carbon Position | 2-Bromo-4-methylphenol δ (ppm) beilstein-journals.org | 2-Bromo-4-methylphenol-d6 Expected δ (ppm) | Expected Multiplicity |
| C1 (-OH) | ~150.0 | ~150.0 | Singlet |
| C2 (-Br) | ~109.8 | ~109.8 | Singlet |
| C3 | ~132.1 | Upfield Shift | Triplet (1:1:1) |
| C4 (-CD₃) | ~129.8 | ~129.8 | Singlet |
| C5 | ~131.4 | Upfield Shift | Triplet (1:1:1) |
| C6 | ~115.7 | Upfield Shift | Triplet (1:1:1) |
| Methyl (-CD₃) | ~20.2 | Upfield Shift | Septet (1:3:6:7:6:3:1) |
Mass Spectrometry (MS) for Isotopic Composition and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and isotopic composition of labeled compounds. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For 2-Bromo-4-methylphenol-d6, HRMS can readily distinguish its molecular formula (C₇HBrD₆O) from other potential formulas with a similar nominal mass. nih.govresearchgate.net
A key application of HRMS in this context is the determination of isotopic purity and the distribution of isotopologues (molecules that differ only in their isotopic composition). rsc.orgresearchgate.net The analysis reveals the relative abundances of molecules containing fewer or more deuterium atoms than the target d6 species (e.g., d₄, d₅, d₇). This is critical for quantifying the degree of deuteration. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which must be accounted for in the analysis. docbrown.info
Table 4: Calculated Exact Masses of 2-Bromo-4-methylphenol Isotopologues This interactive table displays the theoretical monoisotopic masses for the M+ and [M+2]+ molecular ions of various deuterated species, which can be resolved by HRMS.
| Isotopologue | Formula | Exact Mass of [M]⁺ (⁷⁹Br) | Exact Mass of [M+2]⁺ (⁸¹Br) |
| d₅ | C₇H₂D₅⁷⁹BrO | 192.0620 | 194.0599 |
| d₆ (Target) | C₇HD₆⁷⁹BrO | 193.0683 | 195.0662 |
| d₇ | C₇D₇⁷⁹BrO | 194.0745 | 196.0725 |
Mass spectrometry not only provides the molecular weight but also causes the molecule to break apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used for structural confirmation. In deuterated compounds, the masses of these fragments are shifted, providing valuable information for elucidating fragmentation mechanisms. scielo.br
For 2-Bromo-4-methylphenol-d6, the fragmentation pattern in Electron Ionization (EI-MS) would be compared to its non-deuterated analog. nist.gov Common fragmentation pathways for phenols include the loss of a hydrogen atom, loss of carbon monoxide (CO), and cleavage of alkyl substituents. scielo.br For this specific molecule, key fragmentations would include:
Loss of the methyl group: The parent ion would lose a deuterated methyl radical (•CD₃), resulting in a mass loss of 18 Da, as opposed to 15 Da for a •CH₃ group.
Loss of the bromine atom: Cleavage of the C-Br bond would lead to a fragment ion corresponding to [M-Br]⁺. The mass of this fragment would confirm the total number of deuterium atoms on the remaining hydroxytoluene-d₇ structure.
Cleavage of the aromatic ring: Subsequent fragmentation can involve the loss of a CO molecule, a characteristic fragmentation of the phenol (B47542) core.
Tandem mass spectrometry (MS/MS) can be used to isolate a specific parent ion and fragment it further, which is particularly useful for distinguishing isomers and confirming the location of deuterium labels. nih.govacs.org
Table 5: Predicted Key Fragments in the Mass Spectrum of 2-Bromo-4-methylphenol-d6 (m/z) This interactive table lists potential fragment ions and their expected mass-to-charge ratios, assuming the parent ion contains ⁷⁹Br.
| Fragment Ion | Proposed Structure | Expected m/z for d6 Compound (⁷⁹Br) | Corresponding m/z for non-deuterated (⁷⁹Br) | Mass Shift (Da) |
| [M]⁺ | [C₇HD₆BrO]⁺ | 193 | 186 | +7 |
| [M-D]⁺ | [C₇D₅BrO]⁺ | 191 | 185 ([M-H]⁺) | +6 |
| [M-CD₃]⁺ | [C₆HD₂BrO]⁺ | 175 | 171 ([M-CH₃]⁺) | +4 |
| [M-Br]⁺ | [C₇HD₇O]⁺ | 114 | 107 | +7 |
| [M-CD₃-CO]⁺ | [C₅HD₂Br]⁺ | 147 | 143 | +4 |
Vibrational Spectroscopy (IR and Raman) and Isotopic Perturbations
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating molecular structure by probing the vibrational modes of a molecule. The substitution of hydrogen with its heavier isotope, deuterium, in 2-Bromo-4-methylphenol-d6 induces significant and predictable changes in its vibrational spectra, known as isotopic perturbations.
The primary effect of deuteration stems from the increased mass of deuterium (d) compared to protium (B1232500) (H). According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Consequently, bonds involving deuterium will vibrate at lower frequencies than their corresponding bonds with hydrogen.
Isotopic Shifts in Key Vibrational Modes:
O-D Stretch: The most significant and easily identifiable shift occurs for the hydroxyl group. The O-H stretching vibration (ν(O-H)) in phenols typically appears as a broad band in the region of 3200-3600 cm⁻¹. Upon deuteration to O-D, this band is expected to shift to approximately 2400-2600 cm⁻¹. This large shift is a hallmark of successful deuteration at the hydroxyl position.
Aromatic and Aliphatic C-D Stretches: The stretching vibrations of the aromatic C-H bonds (typically ~3000-3100 cm⁻¹) and the methyl C-H bonds (~2850-3000 cm⁻¹) will also shift to lower wavenumbers. Aromatic C-D stretches are anticipated in the 2200-2300 cm⁻¹ region, while aliphatic C-D stretches appear at slightly lower frequencies. aanda.org
Bending Modes: In-plane and out-of-plane bending vibrations (δ and γ) involving hydrogen also experience a downward shift upon deuteration. For instance, the O-H in-plane bend, often coupled with C-O stretching, shifts to a lower frequency for the O-D group. wiley.com Similarly, C-H bending modes are replaced by C-D bending modes at lower wavenumbers.
These isotopic shifts are invaluable for assigning complex vibrational spectra. By comparing the spectra of the deuterated and non-deuterated compounds, peaks corresponding to specific H/D-related vibrations can be unequivocally identified. aps.orgnih.gov Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies for isotopologues, aiding in the analysis and assignment of experimental spectra. acs.orgresearchgate.net
Table of Expected Vibrational Frequency Shifts for 2-Bromo-4-methylphenol-d6
| Vibrational Mode | Typical Frequency Range (Non-deuterated) (cm⁻¹) | Expected Frequency Range (d6-deuterated) (cm⁻¹) | Isotopic Ratio (νH/νD) |
| O-H Stretch | 3200 - 3600 | 2400 - 2600 | ~1.35 |
| Aromatic C-H Stretch | 3000 - 3100 | 2250 - 2350 | ~1.33 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2100 - 2250 | ~1.33 |
| C-H Bending | 1000 - 1500 | 750 - 1100 | ~1.2-1.4 |
| O-H Bending | ~1350 | ~980 | ~1.37 |
Note: The data in this table is illustrative, based on established principles of isotopic substitution and data from related compounds. Exact values for 2-Bromo-4-methylphenol-d6 would require experimental measurement or specific theoretical calculation.
Microwave Spectroscopy for Rotational Constants and Molecular Structure of Deuterated Analogues
Microwave spectroscopy is a high-resolution technique that measures the transition energies between quantized rotational states of a molecule in the gas phase. This method provides highly precise rotational constants (A, B, C), which are inversely proportional to the molecule's moments of inertia about its principal axes. From these constants, exceedingly accurate molecular structures, including bond lengths and angles, can be determined. ru.nlhhu.de
For an asymmetric top molecule like 2-Bromo-4-methylphenol, three different rotational constants are required to describe its rotation. The introduction of deuterium to create 2-Bromo-4-methylphenol-d6 significantly increases the mass of the molecule without appreciably altering its equilibrium bond lengths (the Born-Oppenheimer approximation). This mass increase leads to larger moments of inertia and, consequently, smaller rotational constants.
While specific experimental rotational constants for 2-Bromo-4-methylphenol-d6 are not available in the literature, studies on other deuterated aromatic compounds, such as benzene (B151609), provide a clear example of the effect. The rotational constants for several deuterated benzene isotopologues have been accurately determined via microwave spectroscopy. uoa.grnih.gov These studies demonstrate that the substitution of H with D leads to a predictable decrease in the rotational constants. For example, the rotational constant B₀ for C₆H₆ is 5689.14 MHz, whereas for C₆D₆ it is 4955.76 MHz. nih.gov
The study of deuterated analogues is crucial because it allows for the determination of a complete and unambiguous molecular structure, which is often not possible from the data of a single isotopologue. nih.govoup.com Although 2-Bromo-4-methylphenol-d6 itself has a permanent dipole moment, making it microwave active, even nonpolar molecules like benzene can have their deuterated isotopologues (which possess a small dipole moment due to asymmetric isotopic substitution) studied by microwave spectroscopy. univap.br
Table of Rotational Constants for Benzene and Deuterated Benzene
| Isotopologue | A₀ (MHz) | B₀ (MHz) | C₀ (MHz) |
| C₆H₆ | 5689.14 | 5689.14 | 2844.57 |
| C₆H₅D | 5689.04 | 5406.88 | 2772.48 |
| p-C₆H₄D₂ | 5688.75 | 5153.21 | 2694.02 |
| 1,3,5-C₆H₃D₃ | 5404.91 | 5404.91 | 2702.46 |
| C₆D₆ | 4955.76 | 4955.76 | 2477.88 |
Source: Data adapted from spectroscopic studies of deuterated benzenes. uoa.grnih.gov This table illustrates the effect of deuteration on rotational constants for a related aromatic compound.
The precise structural data obtained from microwave spectroscopy of deuterated species is fundamental for benchmarking quantum chemical calculations and understanding the subtle electronic effects that govern molecular geometry. acs.org
Role in Advanced Analytical Methodologies for Complex Matrices
Deuterated 2-Bromo-4-methylphenol-d6 as an Internal Standard in Quantitative Analysis
In quantitative analytical chemistry, an internal standard is a substance added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and analysis. For an internal standard to be effective, it should be chemically similar to the analyte but distinguishable by the analytical instrument. Deuterated 2-Bromo-4-methylphenol-d6 serves as an excellent internal standard for its non-deuterated counterpart, 2-Bromo-4-methylphenol (B149215), and other related phenolic compounds. ontosight.ai Its six deuterium (B1214612) atoms give it a higher molecular weight, making it easily distinguishable by mass spectrometry, while its chemical properties closely mimic the analyte of interest. ontosight.ai
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method capable of achieving high accuracy and precision. The technique involves adding a known amount of an isotopically labeled compound (e.g., 2-Bromo-4-methylphenol-d6) to a sample before any processing steps. shoko-sc.co.jp This "spiked" sample is then subjected to extraction, cleanup, and analysis by mass spectrometry (such as GC-MS or LC-MS).
The core principle of IDMS is that the isotopically labeled internal standard behaves identically to the native analyte throughout the entire analytical procedure. nih.govgov.bc.ca Any losses of the analyte during sample preparation will be accompanied by an equivalent fractional loss of the internal standard. By measuring the ratio of the signal from the native analyte to that of the labeled standard, a highly accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or variations in instrument response. nih.gov This approach has been successfully applied to the analysis of various brominated phenols and other contaminants in complex matrices like seafood and indoor air. acs.orgresearchgate.netnih.gov
| Feature | Description | Advantage | Relevant Compounds |
|---|---|---|---|
| High Precision & Accuracy | Considered a definitive method for quantification as it corrects for both sample preparation losses and instrument variability. | Reduces measurement uncertainty and provides more reliable data. acs.orgresearchgate.net | Phenolic xenoestrogens, Bromophenols, Polychlorinated Biphenyls (PCBs). nih.gov |
| Use of Labeled Standards | Employs stable isotope-labeled analogues of the target analyte (e.g., 13C or Deuterium labeled). shoko-sc.co.jp | Labeled standard is chemically and physically almost identical to the analyte, ensuring it tracks the analyte's behavior accurately. nih.gov | 13C12-TBBPA, 13C6-PCP, 2-Bromo-4-methylphenol-d6. nih.goveptes.com |
| Mass Spectrometric Detection | Requires a mass spectrometer to differentiate between the native analyte and the heavier isotopically labeled standard. | Provides high selectivity and sensitivity, allowing for detection at very low concentrations. nih.gov | Semivolatile organic compounds, Pesticides. epa.gov |
Complex matrices, such as wastewater, soil, and biological tissues, contain numerous endogenous compounds like salts, lipids, and proteins. chromatographyonline.com During analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.govmdpi.com This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. chromatographyonline.comresearchgate.net
A stable isotope-labeled internal standard like 2-Bromo-4-methylphenol-d6 is the most effective tool to compensate for these matrix effects. chromatographyonline.com Because the deuterated standard has nearly identical physicochemical properties and chromatographic retention time to the native analyte, it experiences the same degree of ion suppression or enhancement. chromatographyonline.com Therefore, the ratio of the analyte to the internal standard remains unaffected by the matrix, allowing for accurate quantification even in highly complex samples. nih.gov This is a significant advantage over using a different compound as an internal standard (analog internal standard), which may not co-elute perfectly or experience the same matrix effect.
| Study Focus | Matrix Type | Analytical Technique | Key Finding | Citation |
|---|---|---|---|---|
| Pesticide Residue Analysis | Fatty fish muscle | GC-MS & LC-MS/MS | Signal suppression was observed for most compounds in LC-MS/MS, while signal enhancement was seen for some in GC-MS, highlighting the need for correction. | researchgate.net |
| Multi-Residue Pesticide Analysis | Various food matrices | UHPLC-QTOF-MS | Matrix species significantly influence the extent of matrix effects, making matrix-matched calibration or the use of isotope-labeled standards crucial for accuracy. | nih.gov |
| Endocrine Disruptors | Wastewater and sludge | UHPLC-QTOF-MS | Isotopically labeled analogues were the first choice for internal standards to ensure stability and accurate quantification in complex environmental samples. | nih.gov |
| General Bioanalysis | Biological fluids (e.g., plasma) | LC-MS/MS | Phospholipids are a major cause of ion suppression in ESI-MS; stable isotope-labeled internal standards are the best way to compensate for this effect. | chromatographyonline.com |
For any analytical method to be considered reliable, it must undergo rigorous validation. This process establishes the performance characteristics of the method, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). acs.orgnih.gov When using deuterated internal standards like 2-Bromo-4-methylphenol-d6, method validation demonstrates the effectiveness of the standard in ensuring robust and accurate results across different conditions and sample types.
Studies validating methods for bromophenols and other contaminants have shown that the use of isotope dilution results in excellent linearity over wide concentration ranges and significantly improved precision (lower relative standard deviation) compared to external standard methods. acs.orgresearchgate.net For example, a method for analyzing bromophenols in seafood using 13C-labeled internal standards reported high precision and repeatability with a limit of quantification as low as 0.05 ng/g. acs.orgresearchgate.net Robustness studies test the method's capacity to remain unaffected by small, deliberate variations in method parameters, further ensuring its reliability in routine analysis. The consistent performance of deuterated standards across different complex matrices confirms the robustness of the isotope dilution technique. nih.govresearchgate.net
Analytical Applications in Environmental Chemistry Research
The unique properties of deuterated compounds make them valuable tools in environmental chemistry research, extending beyond their role as simple internal standards for quantification.
Deuterated compounds can be used as tracers to study the environmental fate and transformation of pollutants. ontosight.ai By introducing a deuterated compound into a controlled environmental system (e.g., a soil microcosm or water treatment reactor), scientists can track its movement, degradation, and the formation of transformation products. Because the deuterated tracer is chemically identical to its non-deuterated counterpart, its pathway mimics that of the actual contaminant.
For instance, 2-Bromo-4-methylphenol-d6 could potentially be used to trace the fate of brominated phenols released into aquatic or terrestrial environments. Samples taken over time can be analyzed by mass spectrometry to distinguish the tracer and its degradation products from any pre-existing background contamination. This allows for the precise determination of degradation rates, identification of metabolic pathways, and assessment of the persistence of these contaminants. Such studies are crucial for environmental risk assessment and the development of effective remediation strategies.
Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to determine the isotopic composition (e.g., δ²H, δ¹³C) of individual organic contaminants. This information can provide insights into the origin, transport, and degradation processes of pollutants in the environment. While CSIA typically measures natural isotopic variations, deuterated compounds like 2-Bromo-4-methylphenol-d6 are essential for the development and quality control of these sophisticated methods.
In CSIA method development, deuterated standards are used to optimize chromatographic separation and mass spectrometric conditions. acs.org They can also serve as reference materials to ensure the accuracy and reproducibility of the isotope ratio measurements. By analyzing a mixture of the native analyte and its deuterated analogue, analysts can calibrate the instrument and correct for any isotopic fractionation that might occur during the analytical process itself. This ensures that the measured isotope ratios accurately reflect the environmental processes under investigation. While direct CSIA applications for 2-Bromo-4-methylphenol were not found, the principles are widely applied to other environmental contaminants. acs.orgunit.no
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation
The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. libretexts.org By comparing the rate of a reaction with a normal hydrogen-containing compound (kH) to the rate with its deuterated counterpart (kD), the resulting ratio (kH/kD) provides profound insight into the reaction mechanism. columbia.edu This is especially useful in determining whether a specific carbon-hydrogen bond is broken during the rate-limiting step of a reaction. libretexts.org
Primary and secondary deuterium isotope effects are two categories of KIEs that provide different types of mechanistic information.
Primary Deuterium Isotope Effects are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org A C-H bond has a higher zero-point vibrational energy than a C-D bond; consequently, breaking a C-H bond requires less energy than breaking a C-D bond. This results in a "normal" primary KIE, where the kH/kD ratio is significantly greater than 1, typically in the range of 2 to 8. libretexts.org The observation of a large primary KIE is strong evidence that the C-H bond is being cleaved in the slowest step of the reaction. epfl.ch
Secondary Deuterium Isotope Effects occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs, with kH/kD values close to 1. They arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state, often related to a change in the hybridization of the carbon atom to which the deuterium is attached. For example, a change from sp³ hybridization in the reactant to sp² in the transition state typically results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ can lead to an inverse effect (kH/kD < 1). utdallas.edu
Studies on the acidity of phenols have shown that deuteration at the aromatic ring decreases acidity. acs.org Interestingly, in the case of phenol (B47542) and benzoic acid, the magnitude of this secondary isotope effect does not significantly diminish as the deuterium is moved further from the acidic hydroxyl group (from ortho to meta to para positions). acs.org This finding suggests that the effect is not simply inductive but is related to changes in vibrational frequencies upon deprotonation. acs.org
| Isotope Effect Type | Description | Typical kH/kD Value | Mechanistic Implication |
|---|---|---|---|
| Primary Kinetic Isotope Effect | Isotopic substitution at a bond that is broken or formed in the rate-determining step. libretexts.org | > 2 | Indicates the C-H bond is cleaved in the rate-limiting step. epfl.ch |
| Secondary Kinetic Isotope Effect | Isotopic substitution at a position not directly involved in bond cleavage. libretexts.org | 0.7 - 1.5 | Provides information about changes in hybridization or steric environment at the transition state. utdallas.edu |
Deuterium labeling is a definitive method for tracing the path of atoms throughout a chemical transformation, thereby helping to identify transient intermediates and characterize transition states. wikipedia.org By strategically placing deuterium atoms on a reactant molecule like 2-Bromo-4-methylphenol-d6, chemists can follow the label to its final position in the product, confirming or refuting a proposed mechanism.
A compelling example is the use of deuterium labeling to prove the involvement of a benzyne (B1209423) intermediate in the transition-metal-free intramolecular arylation of phenols. nih.gov In this study, researchers synthesized a deuterated starting material and observed the position of the deuterium atoms in the final product. nih.gov The specific pattern of deuterium incorporation could only be explained by a mechanism proceeding through a highly reactive benzyne intermediate, providing clear evidence for this pathway. nih.gov
Similarly, deuterium-labeled compounds are instrumental in biosynthetic studies. For instance, the synthesis of deuterium-labeled cinnamic acids has been used to investigate the biosynthetic pathways of benzenoid volatiles in the flowers of the Japanese loquat (Eriobotrya japonica). bohrium.com By feeding the deuterated precursors to the flower petals and analyzing the resulting volatile compounds using mass spectrometry, researchers were able to demonstrate that compounds like 4-methoxybenzaldehyde (B44291) are biosynthesized from phenylalanine via cinnamic and 4-coumaric acids. bohrium.com
Elucidation of Biological (Non-Human) Transformations and Pathways
In biological systems, deuterated compounds like 2-Bromo-4-methylphenol-d6 act as tracers to map metabolic transformations and enzymatic reaction pathways without perturbing the system's function.
Deuterium-labeled substrates are invaluable for studying the mechanisms of enzymes that catalyze oxidation-reduction reactions. nih.gov The kinetic isotope effects observed when an enzyme processes a deuterated substrate can reveal details about the catalytic mechanism, such as whether a hydride transfer is concerted with a proton transfer. nih.gov
For example, studies with berberine (B55584) bridge enzyme, which catalyzes an oxidative cyclization, utilized a methyl-deuterated substrate. nih.gov The reaction showed a primary deuterium KIE of 3.5, indicating that the cleavage of the C-H bond in the methyl group is a rate-limiting part of the reaction. nih.gov This information, combined with solvent isotope effects, helps to build a detailed picture of the events at the enzyme's active site. nih.gov
Modern analytical techniques like Raman-deuterium isotope probing (Raman-DIP) allow for the investigation of metabolic processes at the single-cell level. researchgate.net In this approach, microorganisms are incubated with a deuterated substrate, such as deuterated naphthalene (B1677914) or even deuterated water (D₂O). researchgate.net Raman spectroscopy can then detect the incorporation of deuterium into the microbial biomass by identifying the characteristic C-D bond vibrations. researchgate.net This method can be used to identify which cells in a complex community are metabolically active and can even provide insights into the anabolic pathways used to assimilate the labeled substrate. researchgate.net
| Enzyme | Substrate | Deuterium KIE (kH/kD) | Mechanistic Insight |
|---|---|---|---|
| Galactose Oxidase | Galactose | 21 | Significant C-H bond cleavage in the rate-determining step. nih.gov |
| Berberine Bridge Enzyme | Methyl-deuterated Berberine | 3.5 | C-H bond cleavage is part of the rate-limiting process. nih.gov |
| Mannitol Dehydrogenase | Mannitol | 1.8 (at pH ≤ 9) | Moderate KIE suggesting C-H bond cleavage contributes to the rate-limiting step under specific pH conditions. nih.gov |
| Yeast Saccharopine Dehydrogenase | Lysine + α-Ketoglutarate | 1.5 - 1.6 | Consistent with a concerted transfer of a hydride and a proton. nih.gov |
Stable Isotope Probing (SIP) is a powerful metabolomics technique used to trace the flow of atoms from a labeled substrate through an entire metabolic network. researchgate.netrsc.org It is particularly useful for dissecting the complex metabolic interactions within microbial communities. nih.gov When a deuterated compound is introduced into a controlled microbial system, it is taken up and transformed by specific microorganisms.
The deuterium label acts as a tag that can be tracked using high-resolution mass spectrometry. nih.gov Metabolites that are synthesized from the labeled precursor will incorporate deuterium atoms, resulting in an increase in their mass-to-charge (m/z) ratio. nih.gov By comparing the mass spectra of metabolites from labeled and unlabeled experiments, researchers can identify all the downstream products derived from the initial substrate.
For instance, SIP has been combined with techniques like Raman spectroscopy to study the metabolism of phenol by the bacterium Pseudomonas putida. rsc.org In a co-culture with E. coli (which cannot degrade phenol), general metabolic probing using deuterated water (D₂O) revealed that E. coli showed increased metabolic activity. rsc.org This finding suggests that E. coli was feeding on metabolites produced by P. putida during its degradation of phenol, a clear demonstration of metabolic cross-feeding within the community. rsc.org This approach allows for a holistic view of how a compound is processed and how its breakdown products are distributed and utilized within a controlled ecosystem. researchgate.net
| Step | Description | Key Technology |
|---|---|---|
| 1. Labeling | A deuterated substrate (e.g., 2-Bromo-4-methylphenol-d6) is introduced into a controlled biological system (e.g., microbial culture). rsc.org | Isotopically labeled compounds |
| 2. Incubation | Microorganisms metabolize the labeled substrate, incorporating the deuterium isotope into their cellular components and metabolic byproducts. researchgate.net | Bioreactors / Controlled incubators |
| 3. Extraction | Metabolites are extracted from the cells and the surrounding medium. nih.gov | Quenching and extraction protocols |
| 4. Analysis | Mass spectrometry (MS) or other sensitive techniques (e.g., Raman spectroscopy) are used to detect and quantify the mass shift in metabolites due to deuterium incorporation. researchgate.netnih.gov | High-Resolution MS, GC-MS, LC-MS |
| 5. Interpretation | The pattern of deuterium labeling across different metabolites is used to reconstruct metabolic pathways and identify active organisms. researchgate.netrsc.org | Bioinformatics and data analysis software |
Conclusion
2-Bromo-4-methylphenol-d6 represents a specialized yet critical tool in the field of analytical chemistry. Its significance lies in its role as a high-purity, isotopically labeled internal standard. The ability to accurately quantify its non-deuterated counterpart is essential for quality control in the food and beverage industry, particularly in the context of wine production. The synthesis and application of such deuterated compounds underscore the broader importance of isotope labeling in modern scientific research, enabling a level of precision and accuracy that would otherwise be unattainable. As analytical techniques continue to advance, the demand for high-quality deuterated standards like 2-Bromo-4-methylphenol-d6 is expected to grow, facilitating more detailed and reliable investigations into the chemical composition of complex samples.
Theoretical and Computational Investigations of Deuterated Phenolic Compounds
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the properties of deuterated phenolic compounds. DFT has become a widely used method due to its favorable balance of computational cost and accuracy for a broad range of chemical systems. youtube.comyoutube.com In studies of phenolic compounds, hybrid functionals such as B3LYP are frequently paired with Pople-style basis sets (e.g., 6-311++G(2d,2p)) to accurately model molecular geometries, electronic properties, and vibrational spectra. acs.orgnih.gov
These calculations can precisely determine the ground-state electronic structure and optimized geometry of molecules like 2-Bromo-4-methylphenol-d6. The substitution of protium (B1232500) with deuterium (B1214612) (d6) primarily affects the vibrational frequencies due to the mass difference, but it can also induce minor changes in bond lengths and angles that are detectable by high-level computational methods.
The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical calculations provide key reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net
For a molecule such as 2-Bromo-4-methylphenol-d6, DFT calculations can map the electron density distribution and determine the energies of these frontier orbitals. While isotopic substitution has a negligible direct effect on the electronic wavefunction and orbital energies (as it does not change the nuclear charge), it can influence reactivity through its effects on vibrational modes and zero-point energies, which can in turn affect reaction barriers. Reactivity descriptors derived from these calculations help in predicting sites susceptible to electrophilic or nucleophilic attack.
Table 1: Calculated Electronic Properties of Phenolic Compounds Note: This table presents typical values for phenolic compounds as illustrative examples of data obtained from DFT calculations. Actual values for 2-Bromo-4-methylphenol-d6 would require specific computation.
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Indicates chemical stability and reactivity. A larger gap implies higher stability. |
| Dipole Moment | 2.1 D | Measures the polarity of the molecule. |
One of the most significant applications of quantum chemical calculations for isotopically labeled compounds is the prediction of their vibrational spectra (Infrared and Raman). acs.org The vibrational frequencies of a molecule are directly dependent on the masses of its constituent atoms. Replacing hydrogen with deuterium in 2-Bromo-4-methylphenol-d6 leads to substantial and predictable shifts in the frequencies of vibrational modes involving the substituted atoms.
DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities with a high degree of accuracy. researchgate.net These theoretical predictions are crucial for assigning experimental spectra, where the calculated isotopic shifts help to confirm the identification of specific vibrational modes. For instance, the O-H stretching frequency in phenols is a prominent feature in IR spectra; upon deuteration to O-D, this frequency shifts to a significantly lower wavenumber. Similarly, C-H stretching and bending vibrations of the aromatic ring are affected by deuteration.
Table 2: Predicted Vibrational Frequency Shifts upon Deuteration for Phenolic Compounds Note: This table illustrates the typical effect of deuteration on the vibrational frequencies of characteristic bonds in phenolic compounds. The values are representative and based on general findings in computational studies.
| Vibrational Mode | Typical Frequency (Protio, cm-1) | Predicted Frequency (Deuterio, cm-1) | Isotopic Frequency Ratio (νH/νD) |
|---|---|---|---|
| O-H/O-D Stretch | ~3650 | ~2700 | ~1.35 |
| Aromatic C-H/C-D Stretch | ~3050 | ~2280 | ~1.34 |
| In-plane C-H/C-D Bend | ~1170 | ~860 | ~1.36 |
| Out-of-plane C-H/C-D Bend | ~820 | ~650 | ~1.26 |
Molecular Dynamics Simulations and Conformational Analysis of Isotopic Variants
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and intermolecular interactions. escholarship.org For isotopic variants like 2-Bromo-4-methylphenol-d6, MD simulations can be used to explore how deuteration might influence the molecule's flexibility and its interactions with its environment (e.g., in a solvent).
Modeling of Isotope Effects on Reaction Pathways
Computational modeling is a critical tool for understanding and quantifying kinetic isotope effects (KIEs), where the rate of a chemical reaction changes upon isotopic substitution. researchgate.net For reactions involving the cleavage of a bond to a hydrogen atom, substituting that hydrogen with deuterium can significantly slow down the reaction rate. This is known as a primary KIE and arises from the difference in zero-point vibrational energy (ZPVE) between the C-H (or O-H) and C-D (or O-D) bonds. nih.gov
Theoretical models, often employing transition state theory combined with quantum chemical calculations, can predict the magnitude of KIEs for proposed reaction mechanisms. researchgate.net For a deuterated phenolic compound, reactions such as hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) are expected to exhibit significant KIEs. researchgate.net By calculating the structures and vibrational frequencies of the reactants and the transition state for both the protiated and deuterated species, the difference in activation energies can be determined, allowing for a direct calculation of the KIE. These theoretical predictions are invaluable for elucidating reaction mechanisms, as a close agreement between calculated and experimental KIEs can provide strong support for a particular reaction pathway. nih.govacs.org
Future Perspectives and Emerging Research Directions for 2 Bromo 4 Methylphenol D6
Development of Novel Deuteration Strategies for Enhanced Site-Specificity and Yield
Key areas of development include:
Catalytic H-D Exchange: Advancements in transition-metal catalysis are expected to provide milder and more selective methods for hydrogen-deuterium exchange on aromatic rings and alkyl side chains. This could allow for the direct and site-specific deuteration of p-cresol (B1678582) or 2-bromo-4-methylphenol (B149215) itself, offering a more efficient route than multi-step synthesis involving deuterated starting materials.
Flow Chemistry: The use of microreactors and flow chemistry setups can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher isotopic purity, and safer handling of reagents like bromine, which is used in the synthesis of the parent compound. google.com
Enzymatic Deuteration: Biocatalysis presents a green and highly specific alternative for deuteration. While likely a long-term goal, the discovery or engineering of enzymes capable of performing selective H-D exchange on phenolic compounds could revolutionize the synthesis of molecules like 2-Bromo-4-methylphenol-d6.
| Deuteration Strategy | Potential Advantages for 2-Bromo-4-methylphenol-d6 Synthesis | Key Research Focus |
|---|---|---|
| Advanced Catalytic H-D Exchange | High site-specificity (e.g., targeting the methyl group or specific ring positions), milder reaction conditions, potentially fewer synthetic steps. | Development of novel catalysts (e.g., iridium, ruthenium-based) with high selectivity for phenolic compounds. |
| Flow Chemistry Synthesis | Improved reaction control, enhanced safety, higher throughput, and potentially higher yields and isotopic purity. | Optimization of reactor design and reaction conditions for bromination and deuteration steps. |
| Biocatalytic/Enzymatic Methods | Exceptional selectivity, environmentally friendly conditions, potential for novel deuteration patterns. | Enzyme discovery and protein engineering to create biocatalysts for specific phenolic substrates. |
Expansion of Analytical Applications in Emerging Research Fields and Complex Systems
The primary utility of 2-Bromo-4-methylphenol-d6 lies in its application as an internal standard for mass spectrometry-based analytical methods. Its chemical identity is nearly identical to the non-deuterated ("light") analogue, but its increased mass allows it to be distinguished and quantified separately.
Emerging applications are anticipated in:
Metabolomics and Environmental Analysis: As a stable isotope-labeled internal standard, 2-Bromo-4-methylphenol-d6 is ideal for quantitative studies tracking the fate of 2-bromo-4-methylphenol in biological systems or environmental samples. This is crucial for understanding its metabolism, degradation pathways, and potential bioaccumulation.
Food and Beverage Science: The parent compound, 2-bromo-4-methylphenol, has been identified as a significant off-flavor compound in wine, associated with "iodine" or "seafood" taints. nih.gov The deuterated analogue will be an essential tool for accurate quantification of this contaminant in complex matrices like wine, helping to trace its origin (e.g., from raw materials or processing aids like ion-exchange resins) and develop mitigation strategies. nih.gov
Pharmacokinetic Studies: While 2-bromo-4-methylphenol itself is not a therapeutic, the use of deuterated analogues to study the metabolic fate of drugs is a cornerstone of pharmaceutical development. nih.govmusechem.com Methodologies developed using 2-Bromo-4-methylphenol-d6 as a model could be applied to more complex deuterated drug candidates, particularly those with a phenolic substructure.
Integration with Advanced Multidimensional Spectroscopic Techniques
The presence of deuterium (B1214612) provides a unique spectroscopic handle that can be exploited by advanced analytical techniques. While standard applications rely on mass spectrometry, future research could see the integration of 2-Bromo-4-methylphenol-d6 with multidimensional spectroscopy.
Deuterium NMR (²H NMR): This technique can provide detailed information about the specific location and environment of deuterium atoms within a molecule. It could be used as a quality control tool to confirm the site-specificity of deuteration in 2-Bromo-4-methylphenol-d6 with exceptional accuracy.
Isotope-Edited NMR: In complex biological or environmental samples, signals from the compound of interest can be obscured by background noise. By using isotope-editing NMR techniques, it is possible to selectively observe only the deuterated molecule, allowing for the study of its interactions with other components in the matrix without the need for extensive purification.
Challenges and Opportunities in Deuterated Compound Synthesis and Application in Research
The synthesis and application of deuterated compounds, including 2-Bromo-4-methylphenol-d6, present both persistent challenges and significant opportunities.
Challenges:
Cost and Availability: The synthesis of deuterated compounds is often more complex and expensive than their non-deuterated counterparts, limiting their widespread availability. marketersmedia.com
Isotopic Purity: Achieving 100% isotopic purity is practically impossible. digitellinc.com The presence of partially deuterated or non-deuterated species can complicate quantitative analysis, requiring careful characterization and validation of the isotopic distribution. digitellinc.com
Metabolic Switching: In drug development, deuteration at one site can sometimes alter the metabolic profile, causing the metabolism to shift to another part of the molecule. musechem.com While less of a concern for analytical standards, this phenomenon underscores the complex effects of isotopic substitution. musechem.com
Opportunities:
Improved Analytical Accuracy: The foremost opportunity for 2-Bromo-4-methylphenol-d6 is its role in dramatically improving the accuracy and reliability of quantitative mass spectrometry, particularly in complex sample types.
Mechanistic Studies: The kinetic isotope effect, where C-D bonds are broken more slowly than C-H bonds, can be exploited. researchgate.net This allows researchers to use deuterated compounds to probe the mechanisms of chemical and enzymatic reactions, identifying which C-H bonds are broken during a metabolic or degradation process.
Expansion of Isotope-Labeled Libraries: As synthetic methods improve, there is an opportunity to build comprehensive libraries of deuterated standards for a wide range of metabolites, environmental contaminants, and biochemical reagents, facilitating more robust and reliable scientific research across numerous fields. marketersmedia.com
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 2-Bromo-4-methylphenol - d6 for use as a deuterated tracer in kinetic studies?
- Answer: Synthesis should prioritize isotopic purity and regioselectivity. Start with a methylphenol precursor and perform bromination under controlled conditions using deuterated solvents (e.g., D₂O or CD₃OD) to minimize proton exchange. Isotopic labeling at the methyl group requires catalytic deuteration (e.g., Pd/C in D₂ atmosphere) followed by bromination. Monitor reaction progress via LC-MS to confirm deuterium incorporation (>98%) and minimize scrambling .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how does deuteration affect spectral interpretation?
- Answer:
- NMR: Use ¹H NMR to identify non-deuterated protons (e.g., aromatic signals) and ²H NMR for deuterium quantification. Deuteration suppresses splitting in ¹H spectra but requires high-sensitivity probes for ²H detection.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion clusters (M, M+2 for Br isotopes) and deuterium content via isotopic abundance ratios.
- IR: Compare O-H/D stretching frequencies (shift from ~3200 cm⁻¹ to ~2400 cm⁻¹) to validate deuteration .
Q. What role does this compound play in studying metabolic pathways through isotope tracing?
- Answer: As a stable isotope tracer, it enables tracking of phenolic metabolites in biological systems. Use LC-MS/MS to monitor deuterium retention in downstream products, such as glucuronidated or sulfated derivatives. Ensure metabolic stability by verifying minimal back-exchange of deuterium with biological water .
Advanced Research Questions
Q. How can researchers address discrepancies between computational modeling and experimental crystallographic data for deuterated bromophenol derivatives?
- Answer:
Refine X-ray data using programs like SHELXL to account for deuterium’s lower electron density. Input isotopic substitution parameters (e.g., neutron scattering lengths) to improve model accuracy .
Cross-validate with density functional theory (DFT) calculations to reconcile bond length/angle mismatches.
Perform Hirshfeld surface analysis to assess intermolecular interactions influenced by deuteration .
Q. What strategies optimize the deuteration efficiency of 2-Bromo-4-methylphenol while minimizing isotopic scrambling?
- Answer:
- Catalytic Exchange: Use PtO₂ or Rh/Al₂O₃ in D₂O under mild temperatures (50–80°C) to target specific positions (e.g., methyl groups).
- Solvent Selection: Avoid protic solvents; use deuterated THF or DMF to reduce unintended H/D exchange.
- Kinetic Control: Shorten reaction times and employ quenching agents (e.g., NaHCO₃) to halt scrambling post-deuteration .
Q. How do isotopic substitution (d6) and bromine’s heavy atom effect influence the compound’s crystallographic parameters and electron density maps?
- Answer:
- Heavy Atom Effect: Bromine enhances X-ray diffraction contrast but may overshadow deuterium signals. Use synchrotron radiation to improve resolution for lighter atoms.
- Isotopic Effects: Deuteration alters thermal vibration parameters (ADPs). Refine with neutron diffraction or joint X-ray/neutron datasets to resolve deuterium positions .
Q. What experimental designs mitigate signal overlap challenges in ¹H/¹³C NMR studies of deuterated bromophenols?
- Answer:
- Selective Decoupling: Apply ²H decoupling during ¹³C acquisition to suppress splitting from residual protons.
- 2D NMR: Use HSQC and HMBC to correlate deuterated carbons with neighboring protons.
- Dynamic NMR: Analyze temperature-dependent spectra to identify exchange processes between deuterated and non-deuterated conformers .
Data Contradiction Analysis
Q. How should researchers resolve conflicting isotopic distribution data between MS and NMR for this compound?
- Answer:
MS Calibration: Verify instrument calibration using deuterated standards (e.g., D₆-benzene).
NMR Integration: Ensure ²H NMR spectra are acquired with sufficient relaxation delays (≥5×T₁) for accurate integration.
Cross-Validation: Compare results with combustion-based elemental analysis (EA) for total deuterium content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
